Cas no 2172494-03-8 (4-(chloromethyl)-5-(cyclopropylmethyl)-1-(4-methoxybutyl)-1H-1,2,3-triazole)

4-(chloromethyl)-5-(cyclopropylmethyl)-1-(4-methoxybutyl)-1H-1,2,3-triazole 化学的及び物理的性質
名前と識別子
-
- 4-(chloromethyl)-5-(cyclopropylmethyl)-1-(4-methoxybutyl)-1H-1,2,3-triazole
- 2172494-03-8
- EN300-1595378
-
- インチ: 1S/C12H20ClN3O/c1-17-7-3-2-6-16-12(8-10-4-5-10)11(9-13)14-15-16/h10H,2-9H2,1H3
- InChIKey: PQOSXHNEYWYFNQ-UHFFFAOYSA-N
- ほほえんだ: ClCC1=C(CC2CC2)N(CCCCOC)N=N1
計算された属性
- せいみつぶんしりょう: 257.1294900g/mol
- どういたいしつりょう: 257.1294900g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 8
- 複雑さ: 226
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 39.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2
4-(chloromethyl)-5-(cyclopropylmethyl)-1-(4-methoxybutyl)-1H-1,2,3-triazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1595378-0.1g |
4-(chloromethyl)-5-(cyclopropylmethyl)-1-(4-methoxybutyl)-1H-1,2,3-triazole |
2172494-03-8 | 0.1g |
$1484.0 | 2023-06-04 | ||
Enamine | EN300-1595378-10.0g |
4-(chloromethyl)-5-(cyclopropylmethyl)-1-(4-methoxybutyl)-1H-1,2,3-triazole |
2172494-03-8 | 10g |
$7250.0 | 2023-06-04 | ||
Enamine | EN300-1595378-500mg |
4-(chloromethyl)-5-(cyclopropylmethyl)-1-(4-methoxybutyl)-1H-1,2,3-triazole |
2172494-03-8 | 500mg |
$1619.0 | 2023-09-23 | ||
Enamine | EN300-1595378-5000mg |
4-(chloromethyl)-5-(cyclopropylmethyl)-1-(4-methoxybutyl)-1H-1,2,3-triazole |
2172494-03-8 | 5000mg |
$4890.0 | 2023-09-23 | ||
Enamine | EN300-1595378-50mg |
4-(chloromethyl)-5-(cyclopropylmethyl)-1-(4-methoxybutyl)-1H-1,2,3-triazole |
2172494-03-8 | 50mg |
$1417.0 | 2023-09-23 | ||
Enamine | EN300-1595378-100mg |
4-(chloromethyl)-5-(cyclopropylmethyl)-1-(4-methoxybutyl)-1H-1,2,3-triazole |
2172494-03-8 | 100mg |
$1484.0 | 2023-09-23 | ||
Enamine | EN300-1595378-250mg |
4-(chloromethyl)-5-(cyclopropylmethyl)-1-(4-methoxybutyl)-1H-1,2,3-triazole |
2172494-03-8 | 250mg |
$1551.0 | 2023-09-23 | ||
Enamine | EN300-1595378-5.0g |
4-(chloromethyl)-5-(cyclopropylmethyl)-1-(4-methoxybutyl)-1H-1,2,3-triazole |
2172494-03-8 | 5g |
$4890.0 | 2023-06-04 | ||
Enamine | EN300-1595378-0.05g |
4-(chloromethyl)-5-(cyclopropylmethyl)-1-(4-methoxybutyl)-1H-1,2,3-triazole |
2172494-03-8 | 0.05g |
$1417.0 | 2023-06-04 | ||
Enamine | EN300-1595378-1000mg |
4-(chloromethyl)-5-(cyclopropylmethyl)-1-(4-methoxybutyl)-1H-1,2,3-triazole |
2172494-03-8 | 1000mg |
$1686.0 | 2023-09-23 |
4-(chloromethyl)-5-(cyclopropylmethyl)-1-(4-methoxybutyl)-1H-1,2,3-triazole 関連文献
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
4-(chloromethyl)-5-(cyclopropylmethyl)-1-(4-methoxybutyl)-1H-1,2,3-triazoleに関する追加情報
Introduction to 4-(chloromethyl)-5-(cyclopropylmethyl)-1-(4-methoxybutyl)-1H-1,2,3-triazole (CAS No. 2172494-03-8) and Its Emerging Applications in Chemical Biology
The compound 4-(chloromethyl)-5-(cyclopropylmethyl)-1-(4-methoxybutyl)-1H-1,2,3-triazole, identified by its CAS number 2172494-03-8, represents a fascinating molecule with significant potential in the realm of chemical biology and drug discovery. This heterocyclic compound features a unique structural motif comprising a triazole ring linked to various substituents that contribute to its diverse chemical reactivity and biological relevance. The presence of a chloromethyl group, a cyclopropylmethyl moiety, and an α-methoxybutyl chain endows the molecule with distinct properties that make it a valuable scaffold for medicinal chemistry investigations.
In recent years, the field of chemical biology has witnessed an increasing interest in triazole derivatives due to their versatile applications as pharmacophores. The triazole ring itself is a well-established scaffold in drug design, known for its stability, bioavailability, and ability to engage in hydrogen bonding interactions with biological targets. The specific substitution pattern in 4-(chloromethyl)-5-(cyclopropylmethyl)-1-(4-methoxybutyl)-1H-1,2,3-triazole enhances its potential by introducing reactive sites that can participate in further functionalization or binding interactions.
The chloromethyl group is particularly noteworthy as it serves as a versatile handle for nucleophilic substitution reactions, enabling the introduction of diverse functional groups through cross-coupling or addition reactions. This reactivity has been exploited in the synthesis of more complex molecules, including protease inhibitors and kinase inhibitors, which are critical targets in oncology and inflammatory diseases. Additionally, the cyclopropylmethyl substituent contributes to steric hindrance and may influence the binding affinity of the compound toward biological receptors by modulating its conformational flexibility.
The α-methoxybutyl chain, on the other hand, introduces lipophilicity and may enhance membrane permeability, which is often desirable for drug candidates. This substituent also provides a site for further derivatization, allowing chemists to fine-tune physicochemical properties such as solubility and metabolic stability. The combination of these structural elements makes 4-(chloromethyl)-5-(cyclopropylmethyl)-1-(4-methoxybutyl)-1H-1,2,3-triazole a promising candidate for exploring novel therapeutic interventions.
Recent studies have highlighted the importance of triazole derivatives in addressing unmet medical needs. For instance, researchers have demonstrated that certain triazole-based compounds exhibit inhibitory activity against bacterial enzymes involved in virulence factor synthesis. This finding underscores the potential of this class of molecules in combating antibiotic-resistant pathogens. Moreover, the structural features of 4-(chloromethyl)-5-(cyclopropylmethyl)-1-(4-methoxybutyl)-1H-1,2,3-triazole align well with emerging trends in drug discovery, such as targeted proteolysis therapy (TPT) and molecular glues.
In TPT, small molecules are designed to selectively degrade disease-causing proteins by modulating cellular proteostasis mechanisms. The reactivity of the chloromethyl group in our compound could be leveraged to develop proteolysis-targeting chimeras (PROTACs), which are revolutionizing the way we approach protein degradation therapy. Similarly, the ability to introduce diverse functional groups via the triazole core allows for the creation of molecular glues that can disrupt protein-protein interactions critical for cancer progression or neurodegenerative diseases.
The versatility of 4-(chloromethyl)-5-(cyclopropylmethyl)-1-(4-methoxybutyl)-1H-1,2,3-triazole extends beyond its role as a building block for drug candidates. It has also been explored as an intermediate in synthetic chemistry for generating more complex heterocycles with tailored biological activities. For example, recent advances in transition-metal-catalyzed cross-coupling reactions have enabled the efficient construction of trisubstituted triazoles from readily available precursors. This methodology has been applied to synthesize analogs of natural products with potent pharmacological effects.
The integration of computational chemistry and machine learning has further accelerated the discovery process by predicting binding affinities and optimizing molecular structures. Virtual screening campaigns have identified novel derivatives of triazole-based compounds, including our target molecule,4-(chloromethyl)-5-(cyclopropylmethyl)-1-(4-methoxybutyl)-1H-1,2,3-triazole, that exhibit enhanced potency against disease-relevant targets. These computational approaches not only save time but also provide insights into structure-activity relationships (SARs), guiding experimental efforts toward more effective drug candidates.
In conclusion,4-(chloromethyl)-5-(cyclopropylmethyl)-1-(4-methoxybutyl)-1H-1,2,3-triazole (CAS No. 2172494-03-8) stands out as a multifaceted compound with broad applications in chemical biology and drug development. Its unique structural features—comprising a triazole ring, a reactive chloromethyl group, a sterically demanding cyclopropylmethyl moiety, and an lipophilic α-methoxybutyl chain—make it an attractive scaffold for medicinal chemists seeking to design innovative therapeutics. As research continues to uncover new biological functions and synthetic methodologies,this compound promises to play an increasingly important role in addressing some of today's most pressing medical challenges.
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